

# Technical Whitepaper: The Properties and Synthesis of 2-Chloro-5-methylaniline

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## Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

Cat. No.: B1583412

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

This document provides a detailed technical overview of the aromatic amine **2-Chloro-5-methylaniline** (CAS No. 95-81-8). A critical point of clarification is addressed at the outset: the requested synthesis of "**2-Chloro-5-methylaniline** from 3-amino-4-chlorotoluene" is not a chemical transformation, as both names are recognized synonyms for the same compound. This guide elucidates the nomenclature, presents key physicochemical properties, and details a standard laboratory-scale synthesis route from a valid precursor, 4-Chloro-3-nitrotoluene. The information is intended to serve as a comprehensive resource for professionals engaged in chemical research and development.

## Nomenclature and Structure Clarification

The chemical compound with the CAS Registry Number 95-81-8 is known by multiple IUPAC-permissible names, primarily "**2-Chloro-5-methylaniline**" and "3-amino-4-chlorotoluene".<sup>[1][2]</sup> This synonymy arises from applying IUPAC naming conventions to different parent structures within the same molecule:

- **Aniline Parent:** When the amino (-NH<sub>2</sub>) group is designated as the principal functional group at position 1, the compound is named as a substituted aniline. This results in the name **2-Chloro-5-methylaniline**.

- Toluene Parent: When the methyl ( $-\text{CH}_3$ ) group is considered the base of the parent hydrocarbon (toluene), the compound is named as a substituted toluene. This leads to the name 3-amino-4-chlorotoluene.

Both names describe the identical molecular structure, as illustrated in the diagram below.

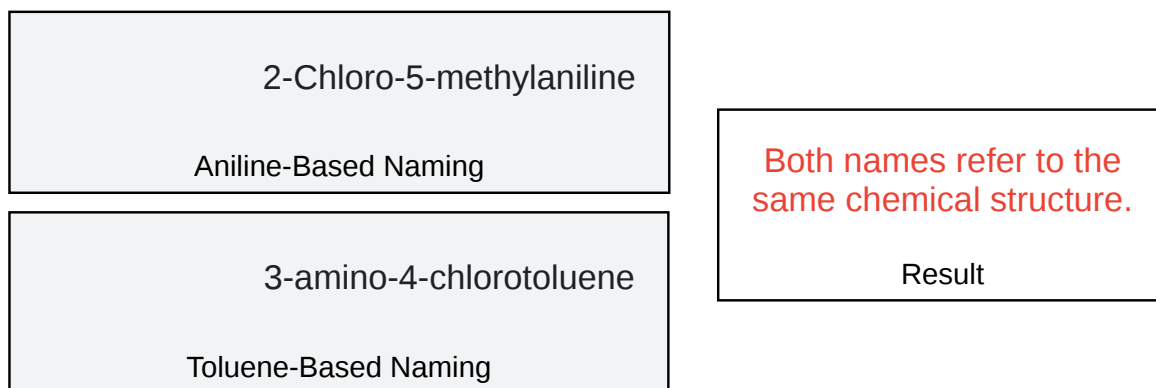


Figure 1: IUPAC Nomenclature of CAS 95-81-8

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## Physicochemical Properties

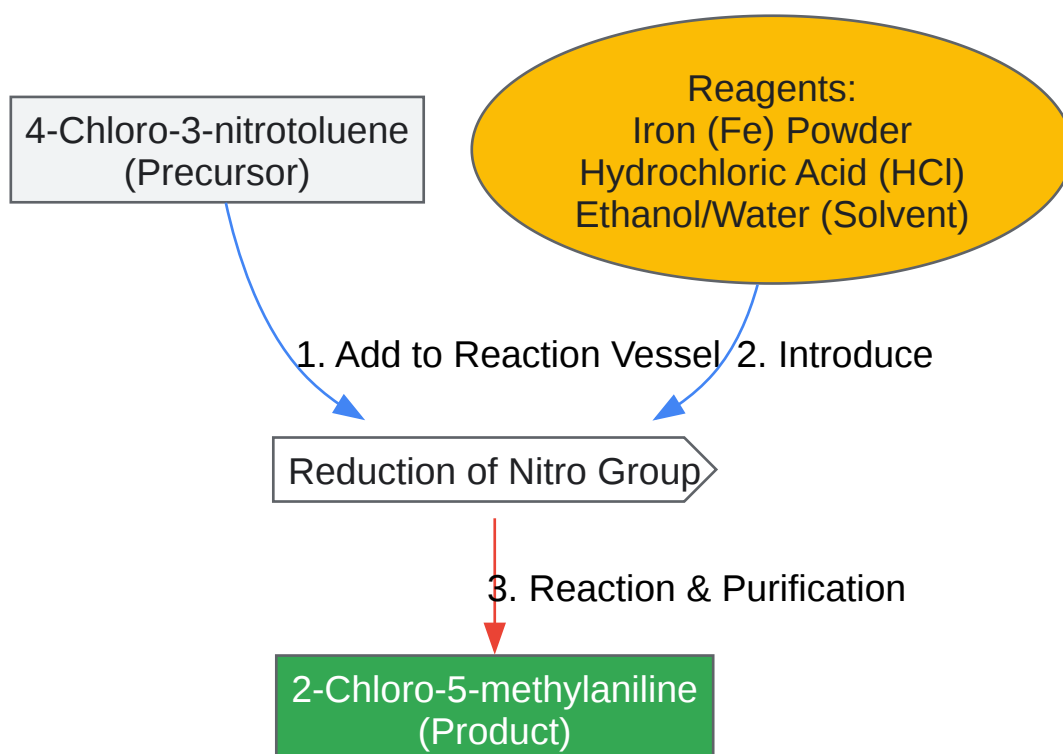
**2-Chloro-5-methylaniline** is a solid at room temperature with properties that are critical for its handling, storage, and application in synthesis.[3]

Property	Value	Reference(s)
CAS Number	95-81-8	[1][4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN	[3][4]
Molecular Weight	141.60 g/mol	[3][4]
Appearance	Powder or solid	[3]
Melting Point	29-33 °C (lit.)	[2][3]
Boiling Point	228-230 °C (lit.)	[2][3]
Flash Point	107 °C (224.6 °F) - closed cup	[3]
InChI Key	HPSCXFOQUFPEPE-UHFFFAOYSA-N	[1][3]
SMILES	<chem>Cc1ccc(Cl)c(N)c1</chem>	[3]

## Synthesis Pathway

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. For the synthesis of **2-Chloro-5-methylaniline**, the logical precursor is 4-Chloro-3-nitrotoluene. The transformation is typically achieved using a reducing agent like iron powder in an acidic medium (e.g., hydrochloric acid) or through catalytic hydrogenation.

The workflow below outlines the chemical transformation.



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**Figure 2:** Synthesis Workflow

## Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol details the synthesis of **2-Chloro-5-methylaniline** from 4-Chloro-3-nitrotoluene, adapted from standard procedures for the reduction of nitroarenes.

### 5.1 Materials and Equipment

- Reactants: 4-Chloro-3-nitrotoluene, Iron powder (fine), Concentrated Hydrochloric Acid (HCl)
- Solvents: Ethanol, Water, Diethyl ether (or Ethyl acetate)
- Reagents for Workup: Sodium bicarbonate ( $\text{NaHCO}_3$ ), Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Buchner funnel, Rotary evaporator, Standard laboratory glassware

## 5.2 Procedure

- **Setup:** A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-Chloro-3-nitrotoluene (10.0 g, 58.3 mmol) and ethanol (50 mL).
- **Addition of Iron:** Iron powder (13.0 g, 233 mmol, 4 eq.) is added to the flask, and the suspension is stirred vigorously.
- **Initiation of Reaction:** The mixture is heated to approximately 60-70 °C. Concentrated HCl (5 mL) mixed with water (15 mL) is added dropwise through the condenser over 20 minutes. An exothermic reaction should be observed.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Neutralization:** The mixture is cooled to room temperature and then slowly poured into a beaker containing a saturated solution of sodium bicarbonate (150 mL) to neutralize the excess acid and precipitate iron salts.
- **Filtration:** The resulting slurry is filtered through a pad of celite to remove the iron and iron oxide sludge. The filter cake is washed with two portions of diethyl ether (30 mL each).
- **Extraction:** The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether (50 mL each).
- **Purification:** The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is obtained as an oil or solid. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

**5.3 Expected Yield** While specific yield data for this exact transformation is not readily available in the cited literature, similar reductions of chloronitrotoluenes typically proceed with high efficiency.

Parameter	Expected Value
Yield	85-95%
Purity (crude)	>95%

Note: These are estimated values based on analogous chemical reactions. Actual yields may vary depending on experimental conditions.

## Safety and Handling

**2-Chloro-5-methylaniline** is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or work in a well-ventilated fume hood.[3]
- Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed. The material is combustible and should be stored accordingly.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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## References

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- 3. 2-氯-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
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- To cite this document: BenchChem. [Technical Whitepaper: The Properties and Synthesis of 2-Chloro-5-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583412#synthesis-of-2-chloro-5-methylaniline-from-3-amino-4-chlorotoluene]

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